molecular formula C6H13FN2 B1321244 1-(2-Fluoroethyl)piperazine CAS No. 541505-04-8

1-(2-Fluoroethyl)piperazine

Cat. No. B1321244
M. Wt: 132.18 g/mol
InChI Key: QXROJWBPMDWCPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Fluoroethyl)piperazine and its derivatives has been explored in various studies. For instance, fluorine- and piperazine-containing 1,2,4-triazole thione derivatives were synthesized using the Mannich reaction, which involved triazole intermediates, substituted piperazines, and formaldehyde, resulting in high yields . Another study reported the synthesis of a sigma receptor ligand by fluoride displacement on a bismethanesulfonate salt of the propyl methanesulfonyloxy precursor . Additionally, novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine were synthesized and characterized by IR and 1H NMR . The metabolites of a cerebral vasodilator were also synthesized to confirm their structures . Furthermore, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole was synthesized in a simple and efficient process, with spectral analysis confirming the structures .

Molecular Structure Analysis

The molecular structure of 1-(2-Fluoroethyl)piperazine derivatives has been determined using various techniques. X-ray analysis revealed the crystal and molecular structure of a related compound, showing the benzimidazole ring's planarity and the piperazine ring's chair conformation . Two new organic-inorganic hybrid materials were synthesized and their structures were determined by single crystal X-ray diffraction, revealing the interconnection of anionic and cationic entities through hydrogen bonding . Another study on a single crystal of a 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine derivative showed several intermolecular interactions stabilizing the crystal lattice . The asymmetric unit of a monohydrated salt was also determined, showing a diprotonated piperazine ring and various intermolecular interactions forming a three-dimensional supramolecular network .

Chemical Reactions Analysis

The chemical reactivity of 1-(2-Fluoroethyl)piperazine derivatives has been investigated in the context of their biological activities. The synthesized triazole thione derivatives exhibited significant fungicidal activity against various pathogens . The high affinity ligand for sigma receptors synthesized in another study was prepared with high radiochemical and chemical purity . The antimicrobial activities of the synthesized N-alkyl and N-sulfonyl derivatives were evaluated in vitro, with some compounds showing potent activities . Piperazine-azole-fluoroquinolone hybrids were synthesized and displayed excellent DNA gyrase inhibition, as evidenced by molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Fluoroethyl)piperazine derivatives have been characterized through various studies. The synthesized compounds were characterized by melting points, IR, 1H NMR, 13C NMR, and elemental analysis . The crystallographic studies provided insights into the lattice parameters and thermal stability of the compounds . Hirshfeld surface analysis and spectroscopic studies were conducted to investigate intermolecular interactions and the vibrational absorption bands identified by infrared spectroscopy . The molecular electrostatic potential maps and the HOMO and LUMO energy gap of the compounds were computed to understand their electronic properties .

Scientific Research Applications

  • Chemical Synthesis : Piperazine derivatives are used in various chemical synthesis methods. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt.

  • Material Science : Piperazine derivatives like “1-(2-Fluoroethyl)piperazine” might be used in material science, but specific applications are not mentioned.

  • Analytical Chemistry : Piperazine derivatives are used in analytical chemistry, but specific applications of “1-(2-Fluoroethyl)piperazine” are not mentioned.

  • Biochemistry : Piperazine derivatives show a wide range of biological activity, but specific applications of “1-(2-Fluoroethyl)piperazine” in biochemistry are not mentioned.

  • Environmental Science : Piperazine is used for commercial CO2 removal for carbon capture and storage, but specific applications of “1-(2-Fluoroethyl)piperazine” in environmental science are not mentioned.

  • Chemical Properties : “1-(2-Fluoroethyl)piperazine” is a liquid compound with a molecular weight of 132.18 . It’s stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

  • Safety Information : The compound is classified as dangerous with hazard statements H226, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P280, P305+P351+P338 .

  • Fluorescent Sensor : A class of rhodamine-based fluorescent sensors, which could potentially include “1-(2-Fluoroethyl)piperazine”, are used for the selective and sensitive detection of Pd2+ metal ions .

  • Chemical Properties : “1-(2-Fluoroethyl)piperazine” is a liquid compound with a molecular weight of 132.18 . It’s stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

  • Safety Information : The compound is classified as dangerous with hazard statements H226, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P280, P305+P351+P338 .

  • Fluorescent Sensor : A class of rhodamine-based fluorescent sensors, which could potentially include “1-(2-Fluoroethyl)piperazine”, are used for the selective and sensitive detection of Pd2+ metal ions .

Safety And Hazards

1-(2-Fluoroethyl)piperazine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .

properties

IUPAC Name

1-(2-fluoroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXROJWBPMDWCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610623
Record name 1-(2-Fluoroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoroethyl)piperazine

CAS RN

541505-04-8
Record name 1-(2-Fluoroethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 1,1-dimethylethyl 4-(2-fluoroethyl)-1-piperazinecarboxylate was dissolved in 40 mL of MeOH and 40 mL 37% HCl. Reaction was stirred for 1 h. Carefully neutralized with solid K2CO3 and concentrated in vacuo being careful not to heat the H2O bath past 30° C. The resulting residue was taken up in diethyl ether and the solids were filtered and washed with diethyl ether and DCM several times. Filtrate was concentrated in vacuo, again being careful not to heat the H2O bath past 30° C., to give desired product 1-(2-fluoroethyl)piperazine (5.2 g, 73% over 2 steps) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 4.40-4.57 (m, 2H), 2.64-2.73 (m, 4H), 2.53-2.61 (m, 1H), 2.46-2.53 (m, 2H), 2.29-2.40 (m, 4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
L Wang, H Wang, K Shen, H Park… - Journal of medicinal …, 2021 - ACS Publications
Tumor hypoxia is a major factor responsible for tumor progression, metastasis, invasion, and treatment resistance, leading to low local tumor control and recurrence after radiotherapy in …
Number of citations: 10 pubs.acs.org
R Chekol, O Gheysens, M Ahamed… - Journal of medicinal …, 2017 - ACS Publications
The cyclic guanosine monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5) plays an important role in various pathologies including pulmonary arterial hypertension and …
Number of citations: 9 pubs.acs.org
R Chekol, O Gheysens, M Ahamed… - … of Radiolabeled PET …, 2014 - lirias.kuleuven.be
Introduction: The cyclic guanosine monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5) plays an important role in various pathologies including pulmonary arterial …
Number of citations: 2 lirias.kuleuven.be
A Kallinen, K Mardon, S Lane… - ACS Chemical …, 2023 - ACS Publications
Several classes of cannabinoid receptor type 2 radioligands have been evaluated for imaging of neuroinflammation, with successful clinical translation yet to take place. Here we …
Number of citations: 1 pubs.acs.org
M Hoque, SW Wong, A Recasens, R Abbassi… - Biochemical …, 2021 - Elsevier
MerTK has been identified as a promising target for therapeutic intervention in glioblastoma. Genetic studies documented a range of oncogenic processes that MerTK targeting could …
Number of citations: 2 www.sciencedirect.com

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